Propoxycyclododecane
Description
Propoxycyclododecane (chemical formula: C15H28O) is a cyclic alkane derivative featuring a 12-membered cyclododecane ring substituted with a propoxy (-OCH2CH2CH3) functional group. This compound is primarily utilized in industrial applications, such as polymer synthesis, surfactants, and specialty solvents, owing to its balanced lipophilicity and structural rigidity. Its cyclic backbone enhances thermal stability compared to linear alkanes, while the ether linkage imparts moderate polarity, enabling compatibility with both hydrophobic and hydrophilic systems .
Properties
CAS No. |
67845-47-0 |
|---|---|
Molecular Formula |
C15H30O |
Molecular Weight |
226.40 g/mol |
IUPAC Name |
propoxycyclododecane |
InChI |
InChI=1S/C15H30O/c1-2-14-16-15-12-10-8-6-4-3-5-7-9-11-13-15/h15H,2-14H2,1H3 |
InChI Key |
DZWPQZGRFUZEDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1CCCCCCCCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Propoxycyclododecane can be synthesized through the reaction of cyclododecane with propyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the substitution of a hydrogen atom on the cyclododecane ring with a propoxy group.
Industrial Production Methods: Industrial production of cyclododecane, propoxy- often involves the catalytic trimerization of butadiene to form cyclododecatriene, followed by hydrogenation to produce cyclododecane. The final step involves the reaction of cyclododecane with propyl alcohol under controlled conditions to yield cyclododecane, propoxy- .
Chemical Reactions Analysis
Types of Reactions: Propoxycyclododecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclododecanone derivatives.
Reduction: Reduction reactions can convert cyclododecane, propoxy- to its corresponding alcohols.
Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Acid or base catalysts are often employed to facilitate substitution reactions.
Major Products:
Oxidation: Cyclododecanone derivatives.
Reduction: Cyclododecanol derivatives.
Substitution: Various substituted cyclododecane derivatives depending on the substituent introduced.
Scientific Research Applications
Propoxycyclododecane has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of polymers, such as Nylon 12, and other complex organic compounds.
Biology: Employed in the stabilization of biological samples during microscopy and other analytical techniques.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents.
Mechanism of Action
The mechanism of action of cyclododecane, propoxy- involves its ability to form stable complexes with other molecules through van der Waals interactions and hydrogen bonding. These interactions allow the compound to stabilize fragile structures and protect sensitive materials during various processes. The molecular targets and pathways involved in its action depend on the specific application and the nature of the materials being stabilized or protected.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Propoxycyclododecane belongs to a class of functionalized cyclododecane derivatives. Below is a comparative analysis with key analogs:
1,2-Epoxydodecane
- Structure : Linear dodecane chain with an epoxide group (C12H24O).
- Molecular Weight : 184.32 g/mol (vs. 224.39 g/mol for this compound).
- Reactivity : The epoxide group is highly reactive, enabling ring-opening polymerization and cross-linking reactions. In contrast, this compound’s ether linkage is less reactive, favoring stability in prolonged storage .
- Applications: 1,2-Epoxydodecane is used in epoxy resins and adhesives, while this compound serves as a non-reactive solvent for high-temperature processes.
- Safety : 1,2-Epoxydodecane requires stringent handling (e.g., protective gloves, eye protection) due to skin and eye irritation risks . This compound’s safety profile is less documented but likely milder due to its inert ether group.
Cyclododecanol
- Structure : Cyclododecane with a hydroxyl group (C12H24O).
- Polarity : Higher polarity than this compound due to the -OH group, making it more soluble in polar solvents.
- Applications: Used in fragrances and plasticizers. This compound’s ether group reduces hydrogen-bonding capacity, limiting its use in polar formulations but enhancing compatibility with non-polar matrices.
Dodecane
- Structure : Linear alkane (C12H26).
- Thermal Stability : this compound’s cyclic structure provides superior thermal resistance (decomposition >250°C vs. dodecane’s boiling point of 216°C).
Data Table: Key Properties of this compound and Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Polarity | Key Applications |
|---|---|---|---|---|---|
| This compound | C15H28O | 224.39 | >250 (decomposes) | Moderate | High-temperature solvents, surfactants |
| 1,2-Epoxydodecane | C12H24O | 184.32 | 245–250 | Low | Epoxy resins, adhesives |
| Cyclododecanol | C12H24O | 184.32 | 254–256 | High | Fragrances, plasticizers |
| Dodecane | C12H26 | 170.34 | 216 | Non-polar | Solvents, lubricants |
Research Findings and Industrial Relevance
- Thermal Stability : this compound’s cyclic structure delays thermal degradation compared to linear analogs like dodecane, making it suitable for high-temperature coatings .
- Solvent Performance: Its moderate polarity enables dissolution of semi-polar polymers (e.g., polyesters), outperforming non-polar dodecane and highly polar cyclododecanol in niche applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
